molecular formula C4H5BrO4 B107605 (R)-2-Bromosuccinic acid CAS No. 3972-41-6

(R)-2-Bromosuccinic acid

Cat. No. B107605
CAS RN: 3972-41-6
M. Wt: 196.98 g/mol
InChI Key: QQWGVQWAEANRTK-UWTATZPHSA-N
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Description

(R)-2-Bromosuccinic acid is a compound that has been studied in various contexts, particularly in the field of organic chemistry where its synthesis, molecular structure, and chemical reactions are of interest. The compound is a brominated derivative of succinic acid and exists in enantiomeric forms, with the (R)-enantiomer being one of the two optically active forms.

Synthesis Analysis

The synthesis of (R)-2-Bromosuccinic acid and its enantiomers has been explored through different methods. One approach involves the optical resolution of racemic bromosuccinic acid using preferential crystallization, which yielded (R)- and (S)-bromosuccinic acid with high optical purities . Another method includes the stereoselective synthesis of related compounds, where a brominating agent derived from N-bromosuccinimide is used for bromohydration reactions . Additionally, the synthesis of diastereomers of brominated quinic acid derivatives has been reported, which provides insight into the selective protection strategies that can be applied to bromosuccinic acid derivatives .

Molecular Structure Analysis

The molecular structure of (R)-2-Bromosuccinic acid has been determined through X-ray diffraction methods. The absolute configuration of the (S)-enantiomer was established, which indirectly provides information about the (R)-enantiomer . The racemic form of a related compound, 2,3-dibromosuccinic acid, has been characterized to have a gauche arrangement of carboxyl groups and bromo ligands, which may suggest similar structural features for (R)-2-Bromosuccinic acid .

Chemical Reactions Analysis

The chemical reactivity of compounds related to (R)-2-Bromosuccinic acid has been studied, particularly focusing on the kinetics of radical-initiated chain bromination reactions. For instance, the reaction of 2-methyl-2-propanol with N-bromosuccinimide in water has been investigated to understand the reactivity of the succinimidyl radical, which is relevant to the chemistry of bromosuccinic acid derivatives .

Physical and Chemical Properties Analysis

The physical properties of (R)-2-Bromosuccinic acid can be inferred from studies on its racemic mixture. The racemic bromosuccinic acid has been shown to exist as a conglomerate at room temperature and forms a racemic compound at its melting point . The solubility, infrared spectrum, and phase diagrams of the racemic mixture provide additional information about the physical properties of the individual enantiomers, including the (R)-enantiomer.

Scientific Research Applications

  • Crystallization and Optical Resolution

    • (R)-2-Bromosuccinic acid (BSA) has been studied for its racemic structure and optical resolution. Shiraiwa et al. (1998) found that (RS)-BSA exists as a conglomerate at room temperature and can be optically resolved to yield (R)-BSA with high optical purity. This process is significant in the preparation of enantiomerically pure substances, which are crucial in various fields including pharmaceuticals and agrochemicals (Shiraiwa et al., 1998).
  • Intermediate in Synthesis

    • The compound serves as an intermediate in the synthesis of various chemical compounds. For instance, He (2002) demonstrated the use of aspartic acid, converted into bromosuccinic acid, in the preparation of (2-benzyloxyethyl)oxirane. This showcases its utility in generating products with good yield and enantiomeric purity (He, 2002).
  • Synthesis of Novel Compounds

    • Rodrigues et al. (2012) explored the use of ethyl bromosuccinate, which is related to (R)-2-Bromosuccinic acid, in the synthesis of novel paraconic acid analogs. The study highlights the role of (R)-2-Bromosuccinic acid derivatives in the creation of new chemical entities (Rodrigues et al., 2012).
  • Study of Molecular Structures

    • The study of its molecular structure, as demonstrated by Bolte and Degen (2000), provides insights into its physical and chemical properties. Understanding the structure of such compounds is vital for their application in synthesis and other chemical processes (Bolte & Degen, 2000).
  • Functionalization of Graphene

    • Lai et al. (2018) reported the use of N-bromosuccinimide, a derivative of (R)-2-Bromosuccinic acid, in the functionalization of graphene. This approach indicates the potential of (R)-2-Bromosuccinic acid derivatives in materials science, particularly in enhancing the properties of nanomaterials (Lai et al., 2018).

Future Directions

The future directions for a compound like “®-2-Bromosuccinic acid” would depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on drug development and clinical trials .

properties

IUPAC Name

(2R)-2-bromobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWGVQWAEANRTK-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309283
Record name (2R)-2-Bromobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Bromosuccinic acid

CAS RN

3972-41-6
Record name (2R)-2-Bromobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3972-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromosuccinic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Bromobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOSUCCINIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869RC7I48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the reference cited above (J. A. Frick et al., 1992), the preparation of S-(−)-chlorosuccinic acid is simply described as: “S-aspartic acid was converted to S-chlorosuccinic acid by treatment with sodium nitrite in hydrochloric acid”. In the diagram on page 621 of the reference cited, the yield of the synthesis step from S-aspartic acid to S-chlorosuccinic acid is 70%. In the experimental part, the only example of preparation is provided for S-bromosuccinic acid, with a yield of 88%. The bromosuccinic acid preparation conditions are not the same as those described for chlorosuccinic acid, though they are taken as an example by analogy. From the industrial point of view, the synthesis of bromosuccinic acid described by Frick et al. is not very convenient in economic terms. In the first place, the dilutions of the reaction mixture are very high; by way of an example, S-(+)-aspartic acid is present to the extent of 5% w/v in the final reaction mixture. A distinct disadvantage arises in the case of isolation of the end product by extraction, which requires a substantial amount of ethyl acetate in order to obtain a 3% w/v solution of S-(−)-bromosuccinic acid. In addition, the end product, obtained with a stoichiometric yield of 88%, is not very pure, particularly as regards optical purity (e.e.=94%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JM Spaniol, KA Wheeler - RSC advances, 2016 - pubs.rsc.org
M. Centnerszwer's seminal 1899 report investigated the stereochemical relationship between optical antipodes of different substances using melting-point behavior. One intriguing …
Number of citations: 8 pubs.rsc.org
I Połeć, L Cieślak, B Śledziński… - Pesticide science, 1998 - Wiley Online Library
Malathion enantiomers were synthesized by nucleophilic substitution of O,O‐dimethyl dithiophosphoryl anion to diethyl (R)‐ or (S)‐2‐bromosuccinate. Malaoxon enantiomers were …
Number of citations: 13 onlinelibrary.wiley.com
V Kumar, KR Gore, PI Pradeepkumar… - Organic & Biomolecular …, 2013 - pubs.rsc.org
A novel nucleic acid analogue called acyclic (S)-butyl nucleic acid (BuNA) composed of an acyclic backbone containing a phosphodiester linkage and bearing natural nucleobases was …
Number of citations: 23 pubs.rsc.org
K Patel - 2022 - researchspace.auckland.ac.nz
The use of computational chemistry can potentially reduce the cost of laboratory work and clinical trials, while speeding up the process of drug discovery. This can be achieved by the …
Number of citations: 0 researchspace.auckland.ac.nz
W Chang - 2011 - repositories.lib.utexas.edu
Enzymes are biological catalysts which trigger chemically inert reaction or accelerate the rates of chemical reactions, oftentimes by many orders of magnitude compared to uncatalyzed …
Number of citations: 1 repositories.lib.utexas.edu
G Yang - 2013 - theses.gla.ac.uk
Amphidinolide C is a macrolactone possessing two trans-2,5 substituted tetrahydrofurans embedded in the ring, isolated from the inner cells of acoel flatworms that live on algae and …
Number of citations: 1 theses.gla.ac.uk

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